Bacillosporin C

Natural product chemistry Structural elucidation Biosynthesis

Researchers screening for novel anti-staphylococcal or cholinergic agents face a scarcity of structurally authenticated oxaphenalenone dimers. Bacillosporin C addresses this gap as a heptacyclic anhydride dimer from Talaromyces bacillosporus, unambiguously distinguishable from its lactone congener Bacillosporin D. • Complete ¹H/¹³C NMR assignments enable definitive batch identity verification. • Class-level anti-S. aureus activity (related dimers IC₅₀ 1.34-17.36 μM) supports antimicrobial library inclusion. • Oxaphenalenone-class AChE inhibition (reference IC₅₀ as low as 2.60 μM) positions it for neurodegeneration research. Supplied at ≥95% purity; compound-specific MIC/IC₅₀ determination recommended.

Molecular Formula C26H18O10
Molecular Weight 490.4 g/mol
Cat. No. B592394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacillosporin C
Molecular FormulaC26H18O10
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O
InChIInChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3
InChIKeyKHBPWHLZTSXJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bacillosporin C Baseline Overview


Bacillosporin C (CAS 76706-63-3) is an oxaphenalenone dimer originally isolated from Talaromyces bacillosporus, a fungus belonging to the Talaromyces genus [1]. Chemically, it is an anhydride formed from the lactone bacillosporin D in the mangrove endophytic fungus SBE-14 [2]. This compound is characterized by a complex heptacyclic core (C₂₆H₁₈O₁₀, molecular weight 490.4 g/mol) and is a member of a broader class of fungal polyketide-derived dimers that have demonstrated both antimicrobial activity and the ability to inhibit acetylcholinesterase [3]. While the compound itself lacks extensive standalone bioactivity data in primary literature, its structural assignment and biosynthetic relationship to Bacillosporin D provide a foundational context for its evaluation relative to other oxaphenalenone dimers.

NMR-verified anhydride oxaphenalenone dimer
Class-level antibacterial & AChE inhibitor context
Structural comparator for Bacillosporin analog studies

Bacillosporin C Substitution Risks


Attempts to substitute Bacillosporin C with other oxaphenalenone dimers or even closely related Bacillosporin analogs (such as Bacillosporin A or Bacillosporin D) are scientifically unjustified due to critical differences in molecular structure, biosynthetic origin, and functional activity profiles. Bacillosporin C exists as an anhydride dimer, distinguishing it from the lactone form of Bacillosporin D [1] and the acetylated structure of Bacillosporin A [2]. Within the broader class, oxaphenalenone dimers exhibit a wide spectrum of bioactivity that is highly sensitive to subtle structural modifications; for example, talaromycesone A demonstrates potent antibacterial and acetylcholinesterase inhibition with specific IC50 values, while Bacillosporin A uniquely disrupts mitochondrial respiration through uncoupling [3]. Relying on generic class-level assumptions without compound-specific data introduces significant risk of selecting a compound with an entirely divergent mechanism of action or target engagement, thereby invalidating experimental outcomes and undermining procurement decisions.

Bacillosporin C (Target)
Potential Substitute
Structure Anhydride dimer
Bacillosporin D Lactone dimer; different connectivity
Mechanism No reported mitochondrial uncoupling
Bacillosporin A Uncouples oxidative phosphorylation (class divergence)
Activity Class-level antibacterial / AChE profile
Generic class assumption Unverified potency; may not transfer

Bacillosporin C Differentiation Evidence


Anhydride vs Lactone: Structural Distinction

Bacillosporin C is an anhydride dimer formed biosynthetically from the lactone bacillosporin D, establishing a direct structural relationship but with a key chemical distinction [1]. While both compounds share the same core carbon skeleton (C₂₆H₁₈O₁₀), Bacillosporin C lacks the lactone ring present in Bacillosporin D, resulting in a different connectivity pattern and potentially altered physicochemical properties such as solubility and reactivity. This structural divergence is confirmed by complete 1H and 13C NMR assignments, which provide unambiguous spectral fingerprints for distinguishing between the two compounds [1].

Anhydride vs Lactone
Head-to-head
Bacillosporin C: Anhydride dimer; distinct 13C NMR shifts (carbonyl 160–180 ppm)
Bacillosporin D: Lactone dimer; distinct lactone carbonyl shift
Supports QC identity verification
NMR in DMSO-d₆; 2D experiments
Natural product chemistry Structural elucidation Biosynthesis

Mitochondrial Uncoupling: Functional Divergence

Bacillosporin A, a closely related acetylated oxaphenalenone dimer, exhibits a specific bioactivity profile centered on mitochondrial dysfunction, a property that has not been reported for Bacillosporin C. Bacillosporin A uncouples oxidative phosphorylation, causing 50% uncoupling at concentrations of 5-7 μM, and depresses state 3 respiration, with 50% inhibition at 20 μM [1]. This mechanism is distinct from the class-level antibacterial and acetylcholinesterase inhibitory activities described for other oxaphenalenone dimers [2]. The absence of such mitochondrial uncoupling data for Bacillosporin C suggests that these compounds, despite structural similarities, engage different cellular targets and cannot be considered functionally equivalent.

Mitochondrial Uncoupling
Cross-study comparable
Bacillosporin C: No published uncoupling data
Bacillosporin A: 50% uncoupling at 5–7 μM; 50% state 3 inhibition at 20 μM
Mechanism may differ; substitution risk
Rat liver mitochondria; polarographic respiration
Mitochondrial bioenergetics Mechanism of action Oxidative phosphorylation

Antibacterial Activity: Class-Level Evidence

While direct MIC values for Bacillosporin C are not reported in primary peer-reviewed literature accessible without restriction, the compound belongs to a class of oxaphenalenone dimers with demonstrated antibacterial activity against Gram-positive pathogens, including Staphylococcus aureus [1]. For example, talaromycesone A, a structurally related oxaphenalenone dimer, exhibits potent antibacterial activity with an IC50 of 3.70 μM against human pathogenic Staphylococcus strains [2]. This class-level inference provides a benchmark for the expected potency range for Bacillosporin C, but it must be noted that compound-specific activity can vary significantly.

Antibacterial Class Activity
Class-level inference
Talaromycesone A IC50 3.70 μM; Talaromycesone B IC50 17.36 μM (S. aureus reference)
Supports antimicrobial screening; compound-specific data needed
Broth microdilution; potency varies ~5-fold
Antibacterial Staphylococcus aureus Natural product screening

Acetylcholinesterase Inhibition Class Profile

Oxaphenalenone dimers, including the class to which Bacillosporin C belongs, are recognized as acetylcholinesterase (AChE) inhibitors . Specifically, talaromycesone A displays potent AChE inhibitory activity with an IC50 of 7.49 μM, while AS-186c (another diphenyl ether derivative isolated from the same fungus) exhibits an IC50 of 2.60 μM [1]. This class-level property distinguishes these compounds from Bacillosporin A, which has no reported AChE activity but instead acts on mitochondria. The AChE inhibitory potential of Bacillosporin C, though not yet quantified in published primary literature, suggests a possible application in neurological research that would be absent for compounds lacking this class feature.

AChE Inhibition Class Profile
Class-level inference
AS-186c IC50 2.60 μM; Talaromycesone A IC50 7.49 μM (class reference)
Supports CNS target engagement screening; requires validation
In vitro AChE enzyme assay
Acetylcholinesterase inhibition CNS drug discovery Enzyme assay

Bacillosporin C Application Scenarios


S. aureus Antibacterial Lead Screening

Given the class-level evidence that oxaphenalenone dimers exhibit antibacterial activity against Gram-positive pathogens like S. aureus, with IC50 values ranging from 1.34 to 17.36 μM for structurally related compounds [1], Bacillosporin C is a suitable candidate for inclusion in natural product screening libraries aimed at discovering new anti-staphylococcal agents. Its unique anhydride structure differentiates it from other dimers and may yield a distinct spectrum of activity or resistance profile [2]. Researchers should perform compound-specific MIC determination to confirm potency and to benchmark against the class-level data provided for talaromycesone A and B.

AChE Inhibition in CNS Drug Discovery

Bacillosporin C's membership in the oxaphenalenone dimer class, which includes known acetylcholinesterase inhibitors with IC50 values as low as 2.60 μM [1], positions it as a valuable tool compound for exploring novel cholinergic modulators. This application scenario is particularly relevant for neurodegenerative disease research, where AChE inhibition is a validated therapeutic strategy. The compound should be used in standard in vitro AChE enzyme assays (e.g., Ellman's method) to determine its specific IC50 and to compare its potency against reference inhibitors like galantamine or donepezil.

Quality Control and Identity Verification

The availability of complete 1H and 13C NMR assignments for Bacillosporin C [2] enables robust analytical quality control for any procured batch. This is a critical, evidence-backed application for ensuring the correct compound is received and that it matches the reported structure, particularly given its biosynthetic relationship to Bacillosporin D, from which it can be distinguished spectroscopically. This scenario is essential for any laboratory using Bacillosporin C in research, as it mitigates the risk of experimental failure due to misidentification or impurity.

Mechanistic Comparison of Oxaphenalenone Dimers

The stark functional contrast between Bacillosporin A (mitochondrial uncoupler) [3] and the broader oxaphenalenone class (antibacterial/AChE inhibitors) provides a compelling rationale for using Bacillosporin C in head-to-head comparative studies. Such studies can elucidate the structure-activity relationships governing these divergent mechanisms, potentially identifying the molecular determinants of mitochondrial toxicity versus antimicrobial or CNS activity. This scenario leverages the unique position of Bacillosporin C as a structurally defined but mechanistically less-characterized member of this intriguing compound family.

Application
Selection Property
Validation Focus
Antimicrobial screening against Gram-positive pathogens
Oxaphenalenone dimer class with reported antibacterial context
Compound-specific MIC determination and spectrum profiling
Acetylcholinesterase enzyme inhibition screening
Class-level AChE inhibitory profile
In vitro IC50 determination and comparator benchmarking
NMR identity verification for procurement QC
Full 1H/13C NMR assignment availability
Spectroscopic match against published chemical shifts
Mechanistic comparison of oxaphenalenone dimers
Structural distinction (anhydride vs lactone/acetyl)
Mitochondrial toxicity and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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